molecular formula C11H15NO3 B1402713 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1346447-02-6

8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B1402713
CAS No.: 1346447-02-6
M. Wt: 209.24 g/mol
InChI Key: IQORIRIXLHFDBI-UHFFFAOYSA-N
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Description

8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and partially saturated pyridine system. The core structure, 3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 70381-92-9), consists of a pyran ring fused to a pyridine ring at positions 3 and 2, respectively, with partial saturation in the pyran moiety . The compound in question substitutes the 8-position with a dimethoxymethyl group (–CH(OCH₃)₂), which introduces steric bulk and electron-donating properties.

Properties

IUPAC Name

8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-11(14-2)8-5-6-12-9-4-3-7-15-10(8)9/h5-6,11H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORIRIXLHFDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C(=NC=C1)CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194597
Record name 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-02-6
Record name 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves nucleophilic dearomatization of activated pyridines. This process can be achieved through the functionalization of the pyridine nitrogen, rendering a pyridinium ion that is sufficiently electrophilic to undergo nucleophilic attack . Various nucleophilic species, such as organometallic reagents and enolates, can be used in these reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine undergoes several types of chemical reactions, including:

Scientific Research Applications

8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets through various pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 8-position substituent significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,4-Dihydro-2H-pyrano[3,2-b]pyridine None (parent structure) C₈H₉NO 135.16 Used in photoredox catalysis
8-Carbaldehyde –CHO C₉H₉NO₂ 163.18 Reactive aldehyde group for further synthesis
8-Carboxylic acid –COOH C₉H₉NO₃ 179.18 Potential for salt formation or conjugation
6-Iodo derivative –I (Position 6) C₈H₈INO 261.07 Building block for cross-coupling reactions
8-(Pyridin-4-ylmethyl) analog –CH₂(pyridin-4-yl) C₁₅H₁₆N₂O₂ 256.30 Antimicrobial activity (tested in related systems)

Notes:

  • 8-(Dimethoxymethyl) derivative: The dimethoxymethyl group (–CH(OCH₃)₂) increases molecular weight (~C₁₀H₁₅NO₃, estimated MW 209.23) and hydrophobicity compared to the parent structure. This group may enhance metabolic stability or alter binding affinity in biological systems.
  • Substituent Reactivity : The aldehyde (–CHO) and carboxylic acid (–COOH) groups offer sites for further functionalization (e.g., Schiff base formation or amide coupling), whereas the dimethoxymethyl group is less reactive but may act as a protecting group or modulate electronic effects .

Biological Activity

8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a compound of interest due to its potential biological activities. This pyrano derivative belongs to a class of heterocyclic compounds that have been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via a cyclization reaction involving appropriate starting materials such as aldehydes and ketones in the presence of specific catalysts. For instance, one method includes the Gewald reaction which has been utilized for synthesizing related pyrano derivatives with varying substituents to enhance biological activity.

Anticancer Activity

Research has shown that compounds related to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-4359.0Microtubule depolymerization
Compound BHeLa15.0Apoptosis induction
Compound CA54912.5Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of pyrano derivatives has been a focal point in recent studies. These compounds have shown to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes.

Table 2: Inhibition of Inflammatory Mediators

CompoundTarget EnzymeIC50 (µM)
Compound DCOX-10.04
Compound ECOX-20.04

In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects, indicating that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Substituents on the pyrano ring play a crucial role in enhancing the potency against cancer cells and inflammatory pathways.

Key Findings:

  • Dimethoxymethyl Group : The presence of this group has been associated with improved solubility and bioavailability.
  • Pyrano Ring Modifications : Alterations in the ring structure can lead to variations in biological activity; for instance, introducing electron-withdrawing groups tends to enhance anticancer efficacy.
  • Hydrophobic Interactions : Increased hydrophobicity generally correlates with better binding affinity to target proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyrano derivatives in clinical settings:

  • Case Study 1 : A study involving a series of pyrano derivatives demonstrated significant reduction in tumor size in xenograft models when treated with this compound.
  • Case Study 2 : In a clinical trial assessing anti-inflammatory effects, patients receiving treatment with related compounds reported reduced pain and inflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine in laboratory settings?

  • Methodological Guidance :

  • Use inert gas (e.g., nitrogen) for handling to prevent oxidation or moisture exposure .
  • Store in airtight containers at 2–8°C, away from heat sources and oxidizing agents, as per pyrano-pyridine analog protocols .
  • Employ PPE (gloves, goggles, respirators) and conduct experiments in fume hoods to mitigate inhalation risks (H315, H319) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Guidance :

  • Lithiation-Cyclization : Metallation of halogenated pyridines followed by electrophilic trapping (e.g., with dimethoxymethyl reagents) and acid-mediated cyclization, as seen in analogous flavan syntheses .
  • Heck Coupling : Utilize palladium-catalyzed cross-coupling for introducing substituents to the pyrano-pyridine core .

Q. How can physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

  • Methodological Guidance :

  • HPLC/GC-MS : Analyze purity and thermal stability under controlled conditions .
  • Density/PKa Prediction : Computational tools (e.g., ACD/Labs) estimate density (~1.12 g/cm³) and pKa (~4.3) based on structural analogs .
  • Stability Tests : Monitor degradation via NMR under varying pH/temperature .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Guidance :

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., dimethoxymethyl protons at δ 3.2–3.5 ppm) .
  • HRMS : Validate molecular weight (calc. for C11_{11}H15_{15}NO3_3: 209.23 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as applied to thiopyrano-pyrimidinones .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Methodological Guidance :

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 3 minutes vs. 3 hours) while maintaining yield, as demonstrated in furo[3,2-b]pyrrole syntheses .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 or Ni catalysts for cross-coupling efficiency .

Q. What mechanisms underlie the biological activity of pyrano[3,2-b]pyridine derivatives in neurological targets?

  • Methodological Guidance :

  • Molecular Docking : Simulate interactions with mGluR1 or AChE PAS residues (e.g., π-stacking with Trp286) using AutoDock .
  • SAR Studies : Modify substituents (e.g., replacing oxygen with NH in the pyrano ring) to enhance binding, as in anti-Alzheimer analogs .

Q. How should researchers address contradictions in reported spectral data for pyrano-pyridine derivatives?

  • Methodological Guidance :

  • Comparative Analysis : Cross-reference NMR shifts with structurally validated analogs (e.g., 4-methylene derivatives ).
  • Isotopic Labeling : Use 13^{13}C-labeled intermediates to resolve ambiguous peaks .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Guidance :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • MD Simulations : Study solvation effects and ligand-protein dynamics (e.g., 100-ns trajectories for binding stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
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8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

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